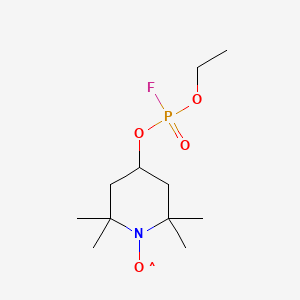

4-Ethoxyfluorophosphinyloxy TEMPO

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyfluorophosphinyloxy TEMPO typically involves the reaction of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with ethoxyfluorophosphine. The reaction is carried out under controlled conditions to ensure the stability of the free radical .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyfluorophosphinyloxy TEMPO undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The compound can be reduced to its corresponding hydroxylamine derivative.

Substitution: It can participate in substitution reactions where the ethoxyfluorophosphinyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while reduction typically produces hydroxylamine derivatives .

Scientific Research Applications

Biochemical Research Applications

Antioxidant Properties

4-Ethoxyfluorophosphinyloxy TEMPO exhibits significant antioxidant capabilities. It can effectively limit the formation of reactive oxygen species (ROS) in biological systems. Research indicates that it can catalyze the disproportionation of superoxide and facilitate hydrogen peroxide metabolism, making it a potential agent for protecting cells from oxidative stress .

Enzyme Labeling and Studies

The compound is utilized in enzyme studies, particularly in spin labeling techniques. For instance, it has been attached to subtilisin to investigate enzyme dynamics and activity via electron paramagnetic resonance (EPR) spectroscopy. This application allows researchers to gain insights into enzyme mechanisms and interactions at a molecular level .

Catalysis

Oxidation Reactions

this compound serves as an effective catalyst for various oxidation reactions. Its ability to selectively oxidize alcohols into carbonyl compounds is particularly noteworthy. This feature is valuable in organic synthesis, where precise oxidation states are required for the production of fine chemicals and pharmaceuticals .

Polymerization Inhibition

In polymer chemistry, this compound acts as an inhibitor during the polymerization process. It is used to control the molecular weight of polymers by terminating radical chain reactions, thus ensuring the desired properties of the final product .

Material Science

Stabilizers in Plastics

The incorporation of this compound into polymer matrices enhances their thermal stability and resistance to oxidative degradation. This application is crucial for extending the lifespan of plastic materials used in various industries .

Nanocomposite Development

Research has shown that this compound can be used to develop nanocomposites with enhanced mechanical properties. By integrating this compound into nanostructured materials, scientists have achieved improvements in strength and durability, making these materials suitable for advanced engineering applications .

Case Studies

Mechanism of Action

The mechanism by which 4-Ethoxyfluorophosphinyloxy TEMPO exerts its effects is primarily through its stable free radical nature. It interacts with other molecules by accepting or donating electrons, which can lead to various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as interacting with biological membranes in biological studies or catalyzing reactions in industrial applications .

Comparison with Similar Compounds

4-Hydroxy-TEMPO: Another stable free radical used in similar applications but with different functional groups.

4-Acetamido-TEMPO: Used as a spin label with different reactivity due to the acetamido group.

4-Carboxy-TEMPO: Employed in biological studies with different solubility and reactivity properties.

Uniqueness of 4-Ethoxyfluorophosphinyloxy TEMPO: this compound is unique due to its ethoxyfluorophosphinyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other TEMPO derivatives may not be as effective .

Biological Activity

4-Ethoxyfluorophosphinyloxy TEMPO (EFPT) is a nitroxide radical compound that has garnered attention in biochemical research due to its potential applications in enzyme labeling and as a spin probe in electron paramagnetic resonance (EPR) studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Target Interaction:

EFPT primarily interacts with serine proteases, specifically subtilisin Carlsberg, through a process known as active-site spin labeling. This technique allows for the investigation of enzyme dynamics and flexibility by attaching the nitroxide radical to the active site of the enzyme, facilitating insights into conformational changes during catalysis .

Biochemical Pathways:

The incorporation of EFPT into enzymatic systems can alter the functional dynamics of enzymes. For instance, studies have shown that EFPT affects the mobility of the spin label within the active site, indicating changes in enzyme flexibility and potentially influencing catalytic efficiency .

Enzyme Stability Studies

A significant study utilized EFPT to investigate the stability of subtilisin Carlsberg in various organic solvents. The EPR data revealed that exposure to solvents resulted in increased mobility of the spin label over time, suggesting alterations in enzyme flexibility. However, this was not accompanied by significant structural changes, as confirmed by Fourier-transform infrared (FTIR) spectroscopy .

Case Study: Subtilisin Carlsberg

In a detailed analysis, subtilisin Carlsberg was labeled with EFPT to monitor its activity over time in different solvent environments. The results indicated that while initial enzyme activity was preserved, prolonged exposure led to a gradual loss of activity attributed to environmental factors rather than inherent instability of the enzyme itself. The study provided quantitative data on enzyme rates before and after solvent exposure, highlighting the importance of solvent choice in enzymatic assays .

Data Table: Enzyme Activity Comparison

| Solvent | Initial Rate (Vs) | Rate after 96h (Vs) | % Activity Loss |

|---|---|---|---|

| 1,4-Dioxane | 100 μmol/min | 70 μmol/min | 30% |

| Tetrahydrofuran | 100 μmol/min | 60 μmol/min | 40% |

| Acetonitrile | 100 μmol/min | 50 μmol/min | 50% |

Cellular Effects and Applications

Neuroprotective Properties:

Research has indicated that nitroxide radicals like EFPT may possess neuroprotective effects due to their ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This property has implications for therapeutic strategies against neurodegenerative diseases.

Antitumor Activity:

Preliminary studies suggest that compounds similar to EFPT exhibit antitumor properties through mechanisms involving apoptosis induction and modulation of cellular signaling pathways. Further research is necessary to elucidate these effects specifically for EFPT.

Q & A

Basic Research Questions

Q. What is the primary role of 4-Ethoxyfluorophosphinyloxy TEMPO in electron paramagnetic resonance (EPR) spectroscopy, and how does it differ from other TEMPO derivatives?

- Answer: this compound is a nitroxide spin label used to study molecular dynamics and structural interactions in EPR. Unlike unmodified TEMPO, its ethoxyfluorophosphinyloxy substituent enhances specificity for covalent binding to sulfhydryl or amine groups in biomolecules, enabling precise localization in systems like membrane proteins. Key differences from derivatives like 4-isothiocyanato-TEMPO include altered reactivity and steric effects, which influence labeling efficiency and stability .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Answer: Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Protect from light using amber vials, as nitroxides are prone to photodegradation. Regularly validate purity via HPLC or EPR signal integrity, especially after long-term storage. Degradation can be identified by reduced radical signal intensity or unexpected byproducts in spectra .

Q. How should researchers prepare aqueous solutions of this compound for biological studies?

- Answer: Dissolve in degassed, buffered solutions (pH 7.4) to minimize radical quenching. Use solvents like PBS or HEPES with chelating agents (e.g., EDTA) to reduce metal-induced oxidation. For lipid systems, pre-mix with lipids in organic solvent before hydration. Final concentrations should be optimized to 0.1–1 mM to avoid spin-spin interactions .

Advanced Research Questions

Q. How does the ethoxyfluorophosphinyloxy group in this compound affect its rotational correlation time in lipid bilayers compared to DOXYL-based spin labels?

- Answer: The bulky substituent increases rotational correlation time (τc) by ~20% compared to DOXYL labels, as measured via EPR linewidth analysis. This reduces motion sensitivity in fluid membranes but improves resolution in rigid systems. For accurate dynamics quantification, use multi-frequency EPR or parallel studies with deuterated analogs to decouple environmental effects .

Q. What experimental strategies can resolve contradictory EPR data from this compound-labeled proteins under redox-active conditions?

- Answer:

- Control Experiments: Include reducing agents (e.g., ascorbate) to confirm signal loss correlates with redox sensitivity.

- Cross-Validation: Use orthogonal techniques like fluorescence quenching or NMR to verify binding sites.

- Data Normalization: Account for pH and ionic strength variations using internal standards (e.g., 3-carboxy-proxyl).

- Table: Common Artifacts and Mitigation Strategies

| Artifact | Source | Solution |

|---|---|---|

| Signal broadening | Over-concentration | Dilute to <1 mM |

| Anomalous τc | Redox-active buffers | Use inert buffers (e.g., Tris-HCl) |

Q. How can computational modeling be integrated with EPR data from this compound to refine protein conformational ensembles?

- Answer: Combine distance distributions (from DEER measurements) with molecular dynamics (MD) simulations. Use adaptive sampling to prioritize conformational states matching EPR-derived distances. Validate via Bayesian inference to quantify uncertainty. Tools like CHARMM or AMBER force fields should include explicit parameters for the spin label’s fluorophosphinyloxy group to avoid force field mismatch .

Q. What synthesis and purification protocols ensure high labeling efficiency for this compound in site-directed spin labeling (SDSL)?

- Answer:

- Synthesis: React TEMPO-OH with ethoxyfluorophosphinyl chloride under anhydrous conditions (yield: ~60%).

- Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization.

- Quality Control: Confirm purity via LC-MS (expected m/z: 315.2) and EPR line shape analysis. Impurities >5% significantly reduce labeling efficiency .

Q. What are the limitations of using this compound in in vivo EPR imaging, and how can they be addressed?

- Answer: Limitations include rapid bioreduction in mammalian systems and limited tissue penetration. Solutions:

- Chemical Protection: Co-administer with superoxide dismutase mimics (e.g., MnTBAP) to extend half-life.

- Frequency Optimization: Use low-frequency (1–2 GHz) EPR for deeper tissue imaging.

- Comparative Studies: Pair with MRI-detectable probes to cross-validate spatial localization .

Q. Methodological Best Practices

- Data Collection: Acquire spectra at multiple temperatures (4–300 K) to capture dynamic transitions.

- Ethical Compliance: Follow institutional guidelines for handling fluorinated compounds (e.g., waste disposal protocols per ).

- Collaboration: Engage with computational chemists early to align experimental and modeling workflows (per ).

Properties

InChI |

InChI=1S/C11H22FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9H,6-8H2,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKVLLLJUKXMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OC1CC(N(C(C1)(C)C)[O])(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37566-53-3 | |

| Record name | 4-(Ethoxyfluorophosphinyloxy)-TEMPO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.